molecular formula C13H12F2N2O2 B5809413 N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide

Cat. No. B5809413
M. Wt: 266.24 g/mol
InChI Key: CJCAWBZLWUKXEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, commonly known as DFEIM, is a synthetic compound that has gained significant attention in the field of pharmacology due to its potential therapeutic applications. DFEIM belongs to the class of isoxazolecarboxamide derivatives and has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders.

Mechanism of Action

DFEIM exerts its pharmacological effects by modulating various signaling pathways in the body. It has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. DFEIM also inhibits the activity of STAT3, a transcription factor that is involved in cancer cell proliferation and survival. Additionally, DFEIM has been found to activate the Nrf2 pathway, which plays a key role in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
DFEIM has been found to have various biochemical and physiological effects in the body. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. DFEIM also inhibits the expression of various enzymes, including cyclooxygenase-2 and inducible nitric oxide synthase, which are involved in inflammation. Additionally, DFEIM has been found to increase the expression of antioxidant enzymes, such as heme oxygenase-1 and glutathione peroxidase, which protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

DFEIM has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. DFEIM has also been extensively studied in various in vitro and in vivo models, which makes it a well-characterized compound. However, DFEIM has some limitations for lab experiments. It has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, DFEIM has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.

Future Directions

DFEIM has shown promise in treating various diseases, and there are several future directions for research. One potential direction is to investigate the potential of DFEIM as a combination therapy with other anticancer drugs. Another direction is to explore the potential of DFEIM as a treatment for neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis. Additionally, future research can focus on developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.
Conclusion:
DFEIM is a synthetic compound that has shown promise in treating various diseases, including cancer, inflammation, and neurological disorders. It exerts its pharmacological effects by modulating various signaling pathways in the body, including the NF-κB, STAT3, and Nrf2 pathways. DFEIM has several advantages for lab experiments, including its ease of synthesis and extensive characterization. However, it has some limitations, including its low solubility in water and limited clinical data. Future research can focus on exploring the potential of DFEIM as a combination therapy with other anticancer drugs and developing more water-soluble derivatives of DFEIM to improve its potential therapeutic applications.

Synthesis Methods

DFEIM can be synthesized using various methods, including the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride, followed by hydrolysis to obtain DFEIM. Another method involves the reaction of 3,4-difluoroaniline with ethyl-4,5-dimethylisoxazole-3-carboxylate in the presence of sodium hydride, followed by the reaction with chloroacetyl chloride and hydrolysis to obtain DFEIM.

Scientific Research Applications

DFEIM has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. DFEIM has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and multiple sclerosis. Additionally, DFEIM has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2O2/c1-3-11-12(7(2)19-17-11)13(18)16-8-4-5-9(14)10(15)6-8/h4-6H,3H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCAWBZLWUKXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NC2=CC(=C(C=C2)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56316063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(3,4-difluorophenyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.